3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde
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Overview
Description
3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is a complex organic compound that features a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with a 4-ethylpiperazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the 4-ethylpiperazine group: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the oxadiazole core.
Attachment of the benzaldehyde moiety: This can be done through formylation reactions, such as the Vilsmeier-Haack reaction, where a formyl group is introduced to the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the type of substitution, but typically involve strong acids or bases and elevated temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism by which 3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde exerts its effects is largely dependent on its application:
In medicinal chemistry: , it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
In materials science: , its structural properties may influence the physical characteristics of the materials it is incorporated into, such as conductivity or mechanical strength.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
- 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole
Uniqueness
3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the 1,2,4-oxadiazole ring, in particular, distinguishes it from many other compounds and contributes to its versatility in various applications.
Properties
Molecular Formula |
C16H20N4O2 |
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Molecular Weight |
300.36 g/mol |
IUPAC Name |
3-[5-[(4-ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde |
InChI |
InChI=1S/C16H20N4O2/c1-2-19-6-8-20(9-7-19)11-15-17-16(18-22-15)14-5-3-4-13(10-14)12-21/h3-5,10,12H,2,6-9,11H2,1H3 |
InChI Key |
TUFDQIOBNDGLIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC(=NO2)C3=CC=CC(=C3)C=O |
Origin of Product |
United States |
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